2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)- 2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-
Brand Name: Vulcanchem
CAS No.: 68310-86-1
VCID: VC17191550
InChI: InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H18N2OS2
Molecular Weight: 234.4 g/mol

2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-

CAS No.: 68310-86-1

Cat. No.: VC17191550

Molecular Formula: C9H18N2OS2

Molecular Weight: 234.4 g/mol

* For research use only. Not for human or veterinary use.

2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)- - 68310-86-1

Specification

CAS No. 68310-86-1
Molecular Formula C9H18N2OS2
Molecular Weight 234.4 g/mol
IUPAC Name (tert-butylamino) morpholine-4-carbodithioate
Standard InChI InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3
Standard InChI Key SXJUCAYPPGXJEK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NSC(=S)N1CCOCC1

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is recognized by multiple nomenclature systems and synonyms. Its IUPAC name, (tert-butylamino) morpholine-4-carbodithioate, reflects its dithiocarbamate bridge linking tert-butylamine and morpholine moieties . Alternative designations include:

  • CAS Registry Number: 68310-86-1

  • EC Number: 269-740-1

  • UNII: 8SO5F6H926

  • Synonyms: OTTBS, CURE-RITE XL, and N-((morpholinothioxomethyl)thio)-tert-butylamine .

Molecular Formula and Weight

The molecular formula C₉H₁₈N₂OS₂ corresponds to a molar mass of 234.4 g/mol . Key mass contributions arise from the morpholine ring (C₄H₉NO) and the dithiocarbamate group (NCS₂), which collectively account for 64% of the total mass.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₈N₂OS₂
Molecular Weight234.4 g/mol
SMILESCC(C)(C)NSC(=S)N1CCOCC1
InChIKeySXJUCAYPPGXJEK-UHFFFAOYSA-N

Structural Characteristics

Core Functional Groups

The molecule comprises three distinct regions:

  • tert-Butylamine Group: A branched alkylamine (C₄H₁₁N) providing steric bulk and basicity .

  • Dithiocarbamate Bridge: A -N-C(=S)-S- linkage enabling metal coordination and redox activity .

  • Morpholine Ring: A six-membered heterocycle with one oxygen and one nitrogen atom, enhancing solubility and stability .

Spectroscopic Features

While experimental spectral data (e.g., IR, NMR) for this specific compound is unavailable, analogous dithiocarbamates exhibit:

  • IR: Strong absorption bands near 1,050 cm⁻¹ (C=S stretching) and 3,300 cm⁻¹ (N-H stretching) .

  • ¹H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and morpholine ring protons (δ 3.6–4.0 ppm) .

Synthesis and Reactivity

Reactivity Profile

The dithiocarbamate group confers:

  • Metal Chelation: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur atoms .

  • Oxidative Degradation: Susceptibility to oxidation, forming disulfide bridges or sulfonic acids .

Applications and Industrial Relevance

Inferred Uses

Despite its inactive commercial status, structural analogs suggest potential roles in:

  • Corrosion Inhibition: Dithiocarbamates adsorb onto metal surfaces, forming protective layers .

  • Rubber Vulcanization: Acceleration of sulfur cross-linking in polymer matrices .

  • Antimicrobial Agents: Thioamide derivatives exhibit biocidal activity against fungi and bacteria .

JurisdictionStatusAssessment Body
United StatesInactiveEPA TSCA
AustraliaNot CommercialAICIS
European UnionUnregulatedECHA

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